Methyl 5-aminopent-2-ynoate hydrochloride
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Overview
Description
Methyl 5-aminopent-2-ynoate hydrochloride is a chemical compound primarily used as a reagent and intermediate in organic synthesis. It is often employed in the synthesis of other organic compounds containing amino, carboxyl, or alkyne groups .
Preparation Methods
Methyl 5-aminopent-2-ynoate hydrochloride is typically synthesized by reacting 5-aminopent-2-ynoic acid ester with hydrochloric acid . The reaction conditions generally involve the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Methyl 5-aminopent-2-ynoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-aminopent-2-ynoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 5-aminopent-2-ynoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Methyl 5-aminopent-2-ynoate hydrochloride can be compared with other similar compounds such as:
Methyl 5-aminopent-2-ynoate: The non-hydrochloride form of the compound.
5-aminopent-2-ynoic acid: The acid form of the compound.
Methyl 5-aminopent-2-ynoate sulfate: A sulfate derivative of the compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable hydrochloride salts, which can be advantageous in certain synthetic applications .
Biological Activity
Methyl 5-aminopent-2-ynoate hydrochloride is a compound notable for its unique structural features, including an amino group and an alkyne functional group. This compound has garnered attention in the field of organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
- Molecular Formula : C6H9ClN2O2
- Molecular Weight : Approximately 163.6 g/mol
- Functional Groups : Amino group, alkyne group
The compound serves as a reagent and intermediate in the synthesis of various organic compounds, particularly those containing amino, carboxyl, or alkyne functionalities. Its reactivity is crucial for exploring diverse chemical pathways in organic synthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and related compounds. For instance, derivatives of this compound have demonstrated activity against various microorganisms, including:
- Gram-positive bacteria : Effective against Micrococcus luteus.
- Gram-negative bacteria : Selective action on strains such as Pseudomonas aeruginosa and Escherichia coli.
- Fungi : Active against species of the genus Candida.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against these pathogens:
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 0.21 | Pseudomonas aeruginosa |
Derivative 3g | 0.21 | Escherichia coli |
Derivative 3f | 0.15 | Micrococcus luteus |
Derivative 3d | 0.10 | Candida albicans |
These findings indicate that this compound and its derivatives possess significant antimicrobial activity, making them candidates for further development as therapeutic agents .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been performed on various cell lines to evaluate the safety profile of this compound. The results indicate that while some derivatives exhibit potent antimicrobial effects, they also show varying degrees of cytotoxicity depending on their structure.
For example, derivative 3g showed promising results with minimal cytotoxic effects on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells, suggesting a favorable therapeutic index for further development .
The biological activity of this compound can be attributed to its ability to interact with critical bacterial enzymes such as DNA gyrase. Molecular docking studies have revealed that these compounds can form hydrogen bonds with key amino acid residues in the active site of DNA gyrase, which is essential for bacterial DNA replication and transcription.
Key Interactions
The docking studies identified significant interactions:
- Three hydrogen bonds with SER1084, ASP437, and GLY459.
- Pi-Pi stacking interactions that stabilize the compound within the active site.
These interactions suggest that this compound may inhibit bacterial growth by disrupting essential enzymatic functions .
Case Studies
A notable case study involved the evaluation of a series of thiazolopyridine derivatives related to this compound. These derivatives were screened for their antimicrobial activity and found to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
methyl 5-aminopent-2-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)4-2-3-5-7;/h3,5,7H2,1H3;1H |
InChI Key |
YNBDHUMPYDGMDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCCN.Cl |
Origin of Product |
United States |
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